molecular formula C5H10N2O2 B1223399 Piperazine-2-carboxylic acid CAS No. 2762-32-5

Piperazine-2-carboxylic acid

Cat. No.: B1223399
CAS No.: 2762-32-5
M. Wt: 130.15 g/mol
InChI Key: JSSXHAMIXJGYCS-UHFFFAOYSA-N
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Description

Piperazine-2-carboxylic acid (PzCA) is a six-membered heterocyclic compound containing two nitrogen atoms at adjacent positions and a carboxylic acid substituent. Its structure enables diverse reactivity, making it a versatile scaffold in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS-1093 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary information held by Daiichi Sankyo Co., Ltd. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .

Industrial Production Methods

Industrial production of DS-1093 would likely involve large-scale organic synthesis in a controlled environment to ensure the purity and consistency of the compound. This would include the use of industrial reactors, purification systems, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Chemical Reactions

Piperazine-2-carboxylic acid and its derivatives undergo several types of chemical reactions:

  • Substitution Reactions:

    • N-Alkylation: Introduction of alkyl groups on the nitrogen atoms of the piperazine ring.

    • Acylation: Introduction of acyl groups on the nitrogen atoms.

    • Buchwald-Hartwig Coupling: Coupling reactions with aryl halides, useful for forming C-N bonds.

  • Oxidation and Reduction:

    • Oxidation: Piperazine rings can be oxidized to form N-oxides.

    • Reduction: Carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

  • Esterification and Amidation:

    • Esterification: Reaction with alcohols to form esters.

    • Amidation: Reaction with ammonia or amines to form amides.

  • Hydrolysis: Esters can be hydrolyzed to form the corresponding carboxylic acid using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

  • Deprotection: Removal of protecting groups like Boc under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid to yield the free amine.

Data Table: Examples of this compound Derivatives and Their Reactions

CompoundCAS No.Reaction Type(s)Application/Outcome
1-Boc-Piperazine-2-carboxylic acid1214196-85-6Buchwald-Hartwig coupling, reduction, esterification, amidationIntermediate in synthesis; modification of other molecules
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester796096-64-5Hydrolysis, deprotection, substitutionProduction of carboxylic acids, free amines, and substituted piperazine derivatives
1-Benzyl-4-Boc-piperazine-2-carboxylic acid181956-25-2Oxidation, reduction, substitutionSynthesis of piperazine derivatives, enzyme inhibitors, and pharmaceutical agents
Piperazine-2,3-dicarboxylic acid derivativesN/AN1-substitution with acid chloridesDual antagonists of GluN2C and GluN2D versus GluN2A receptors
L-(E)-4-(3-phosphono-2-propenyl)this compoundN/AInhibition of potassium-evoked increases in extracellular aspartate and glutamateAnticonvulsant properties

Research Findings and Case Studies

  • Kinetic Resolution: Candida antarctica lipase A (CAL-A) can catalyze highly enantioselective N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester, showing potential in creating chiral building blocks .

  • Alzheimer's Disease Research: this compound derivatives have shown promise as multitarget-directed ligands (MTDLs) for treating Alzheimer's disease. Some derivatives exhibit significant inhibitory activity against BChE, surpassing common drugs like donepezil .

  • Biopolymer Modification: Modifying biopolymers with this compound enhances their CO2 adsorption capabilities, indicating applications in environmental science .

Scientific Research Applications

Pharmaceutical Development

Piperazine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been linked to various therapeutic applications:

  • Neurological Disorders : Compounds derived from this compound are involved in the development of NMDA receptor antagonists, which are essential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Anticonvulsant Drugs : Research indicates that this compound can modulate voltage-gated ion channels, potentially aiding in seizure control.
  • Anti-inflammatory and Analgesic Properties : Derivatives of this compound have shown promise in modulating neurotransmitter systems related to pain perception and mood regulation.

Biochemical Research

In biochemical studies, this compound is utilized for:

  • Enzyme Inhibition Studies : It plays a role in understanding enzyme interactions and mechanisms, which is vital for drug discovery .
  • Receptor Binding : The compound's derivatives are studied for their binding affinities with specific receptors, influencing various biological pathways.

Case Study: Kinetic Resolution

A notable study demonstrated the kinetic resolution of this compound using Candida antarctica lipase A. This process resulted in high enantioselectivity, yielding compounds with significant potential for pharmaceutical applications .

Polymer Chemistry

This compound is incorporated into polymer formulations to enhance properties such as:

  • Solubility : Its inclusion improves the solubility of polymers, making them more effective for various applications.
  • Mechanical Strength : The compound contributes to the mechanical properties of polymers, beneficial for creating advanced materials used in various industries .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. This application aids in the accurate quantification of related compounds within complex mixtures, facilitating research across multiple fields .

Cosmetic Formulations

The unique properties of this compound make it suitable for cosmetic applications:

  • Texture Enhancement : It improves the texture of skin care products.
  • Stability Improvement : The compound contributes to the stability of formulations, enhancing user experience .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentNMDA antagonists, anticonvulsantsTargeting neurological disorders
Biochemical ResearchEnzyme inhibition, receptor bindingUnderstanding biological pathways
Polymer ChemistrySolubility improvement, mechanical strength enhancementAdvanced material creation
Analytical ChemistryStandard in chromatographyAccurate quantification in complex mixtures
Cosmetic FormulationsTexture enhancement, stability improvementBetter user experience

Mechanism of Action

DS-1093 exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylases. This inhibition prevents the degradation of hypoxia-inducible factors, leading to their accumulation and activation. The activated hypoxia-inducible factors then promote the expression of genes involved in erythropoiesis, angiogenesis, and metabolic adaptation to hypoxia. The primary molecular targets of DS-1093 are the prolyl hydroxylase enzymes, which are responsible for hydroxylating hypoxia-inducible factors under normal oxygen conditions .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Compound Structure Key Features Applications
Piperazine-2-carboxylic acid Six-membered ring, adjacent N atoms, -COOH Rigid scaffold, chiral centers, high polarity Peptidomimetics, NMDA antagonists
Piperazine Six-membered ring, adjacent N atoms No carboxylic acid; basic amine groups Surfactants, pharmaceuticals
Pyrazine-2-carboxylic acid Six-membered ring, opposite N atoms, -COOH Aromatic ring with electron-withdrawing -COOH; planar structure Antimicrobial agents, heterocycles
Proline Five-membered pyrrolidine ring, -COOH Conformationally constrained; induces β-turns in peptides Peptide synthesis

Key Differences :

  • Ring Size/Conformation : PzCA’s six-membered ring offers less rigidity than proline’s five-membered ring but more flexibility than pyrazine derivatives .
  • Electronic Effects : Pyrazine-2-carboxylic acid’s aromaticity enhances stability in π-π interactions, whereas PzCA’s adjacent nitrogens enable hydrogen bonding and coordination chemistry .

Pharmacological Analogues

Table 2: NMDA Receptor Antagonist Activity

Compound NMDA Subtype Selectivity Affinity (Ki) Notes
CPP (PzCA derivative) NR2A/NR2B subunits ~10–100 nM Stereospecific: (R)-enantiomer > (S)-enantiomer
D-AP5 Non-selective ~1–10 µM Lower potency than CPP
CGP39653 NR2A-selective ~5 nM (NR2A) Radiolabeled probe for autoradiography

Mechanistic Insights :

  • PzCA derivatives like CPPene ((E)-4-(3-phosphonoprop-2-enyl)this compound) partially substitute ethanol’s discriminative effects in rats, suggesting NMDA receptor modulation .
  • Substituted PzCA analogues (e.g., 4-Boc-piperazine-2-carboxylic acid) are intermediates in synthesizing selective antagonists targeting NR2B subunits .

Application-Specific Analogues

Comparative Advantages :

  • Surfactants : PzCA-dihydrochloride outperforms sodium dodecyl sulfate (SDS) in stabilizing CeO₂ slurries due to its zwitterionic properties .
  • CO₂ Adsorption: Biopolymers modified with PzCA exhibit higher thermal stability (up to 190°C) than alkanolamine-based adsorbents .

Physicochemical Properties

Table 4: Solubility and Stability

Compound Solubility Thermal Stability Notes
PzCA-dihydrochloride Ethanol, methanol; insoluble in water Stable at RT Hydrochloride salt enhances shelf life
Pyrazine-2-carboxylic acid Water, DMSO Decomposes >200°C Hygroscopic; requires anhydrous storage
4-Boc-PzCA DCM, THF Stable below 0°C Boc protection enables selective deprotection

Biological Activity

Piperazine-2-carboxylic acid (PCA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and as a potential therapeutic agent. This article reviews the biological activity of PCA, focusing on its mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by its piperazine structure with a carboxylic acid group at the second position. It exists predominantly in the (R)-configuration and is recognized for its high optical purity, usually exceeding 99%. The compound appears as a white to pale yellowish powder and is utilized in various pharmaceutical applications.

Research indicates that PCA and its derivatives interact with neurotransmitter systems, influencing pathways related to mood regulation, pain perception, and cognitive functions. Notably, PCA has been studied for its role as a multitarget-directed ligand (MTDL), particularly in the treatment of Alzheimer's disease (AD).

Cholinesterase Inhibition

PCA derivatives have shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathophysiology of AD. For instance, a study reported that certain PCA derivatives exhibited competitive inhibition against AChE with Ki values in the low micromolar range, indicating their potential as therapeutic agents for cognitive enhancement in AD patients .

Case Studies

  • Anti-Alzheimer Activity : A series of PCA derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. The most active compound, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c), demonstrated a Ki value of 10.18 µM for AChE with a selectivity index (SI) of approximately 17.90. This suggests that PCA derivatives could be developed into effective treatments for Alzheimer's disease .
  • Cytotoxicity Assessment : The cytotoxicity of selected PCA derivatives was assessed on human neuroblastoma (SH-SY5Y) cell lines. Results indicated that these compounds exhibited lower toxicity compared to staurosporine and were comparable to donepezil, a standard treatment for AD .
  • Neurotransmitter Modulation : Studies have shown that PCA can modulate neurotransmitter systems effectively, influencing both excitatory and inhibitory pathways within the central nervous system. This modulation is crucial for developing treatments aimed at neuropsychiatric disorders.

Comparative Analysis of this compound Derivatives

The following table summarizes key findings related to various derivatives of PCA:

Compound Target Activity Ki Value (µM) Selectivity Index Cytotoxicity
4cAChE Inhibition10.1817.90Low
7bBChE Inhibition1.621862.5Low
DonepezilAChE Inhibition12.5N/AModerate

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing enantiopure piperazine-2-carboxylic acid derivatives?

  • Methodological Answer : Enantiopure synthesis often employs orthogonal protection of the piperazine ring's amines and carboxylic acid. For example, racemic this compound dihydrochloride can undergo sequential protection with Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, enabling selective deprotection during stepwise functionalization. This approach achieves high yields (~78%) and minimizes side reactions . Characterization via NMR and HPLC ensures intermediate purity.

Q. How can solubility challenges of this compound in organic solvents be addressed during synthesis?

  • Methodological Answer : Poor solubility is mitigated by using polar aprotic solvents (e.g., DMF or DMSO) or salt forms (e.g., dihydrochloride). Orthogonal protection with Boc/Fmoc groups improves solubility in organic phases, facilitating reactions like acylation or alkylation. Post-synthesis, acidic deprotection (e.g., HCl/dioxane) regenerates the free amine/carboxylic acid .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : Confirms regiochemistry of substitutions (e.g., ¹H/¹³C NMR for Boc/Fmoc group integration).
  • HPLC : Assesses enantiomeric excess using chiral columns (e.g., amylose-based).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for intermediates like 1-Boc-5-oxo-piperazine-2-carboxylic acid (MW 244.24) .

Advanced Research Questions

Q. How does Candida antarctica lipase A (CAL-A) enable enantioselective N-acylation of this compound derivatives?

  • Methodological Answer : CAL-A catalyzes kinetic resolution (KR) of racemic N-Boc-piperazine-2-carboxylic acid methyl esters using trifluoroethyl butanoate in tert-butyl methyl ether (TBME). This achieves enantioselectivity (E > 200) by preferentially acylating the (S)-enantiomer. Dynamic KR (DKR) with aldehydes in acetonitrile further enhances yields (up to 75%) via in situ racemization .

Q. What structural features enhance this compound derivatives' activity as NMDA receptor antagonists?

  • Methodological Answer : Substitutions at the piperazine ring’s 4-position (e.g., phosphonopropyl groups) and stereochemistry are critical. For example, (S)-4-(3-phosphonopropyl)this compound (CPP) shows potent NMDA antagonism due to optimal spatial alignment with receptor pockets. Computational docking and in vitro electrophysiology (IC₅₀ assays) validate binding affinity .

Q. What biocatalytic methods improve the scalability of enantiopure this compound production?

  • Methodological Answer : Whole-cell systems with stereoselective amidases (e.g., Rhodococcus spp.) hydrolyze racemic carboxamides to yield (S)- or (R)-enantiomers. Process optimization includes pH control (6.5–7.5) and substrate feeding rates to minimize inhibition. This method achieves >99% ee and scales to gram quantities .

Properties

IUPAC Name

piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5(9)4-3-6-1-2-7-4/h4,6-7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSXHAMIXJGYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369095
Record name Piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2762-32-5
Record name Piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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